MDCC

描述

Anti-mitotic Potential of Coumarin Derivatives

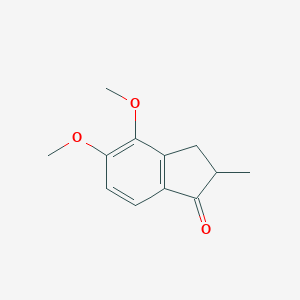

The study of coumarin derivatives has revealed significant anti-mitotic properties, particularly in the context of drug-resistant cancer cells. A novel synthetic compound, 7-diethylamino-3(2'-benzoxazolyl)-coumarin, has been investigated for its efficacy against a 5-fluorouracil-resistant human gastric cancer cell line, SNU620/5-FU, and its parental cell SNU-620. The compound demonstrated anti-proliferative effects by destabilizing microtubules and inducing mitotic arrest. Additionally, it was found to enhance caspase-dependent apoptotic cell death through the downregulation of anti-apoptotic genes, suggesting its potential as a microtubule inhibitor for chemotherapy in drug-resistant cancers .

Dye Aggregation and Complex Formation

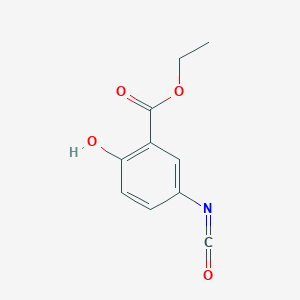

The compound 7-(Diethylamino)-coumarin-3-carboxylic acid has diverse applications, including use as a laser dye, fluorescent label, and biomedical inhibitor. However, its tendency to aggregate has led to inconsistent reports of its optoelectronic properties. Studies have shown that the dye's ultraviolet-visible absorption and fluorescence spectra vary significantly across different solvents, such as cyclohexane, ethanol, and dimethyl sulfoxide (DMSO). Through experimental analysis and quantum calculations using density functional theory (DFT) and time-dependent DFT (TD-DFT), researchers have identified J-aggregates of the compound and provided insights into its distinct aggregation characteristics, which differ from those of similar compounds like coumarin 343 .

Synthesis and Fluorescence Properties

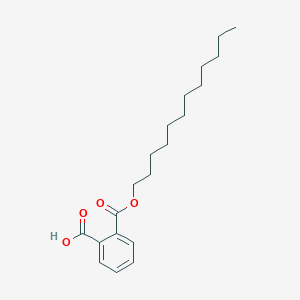

Substituted 7-aminocoumarin-3-carboxylate derivatives have been synthesized, including compounds with potential as fluorescent labeling reagents for thiol groups in proteins. Specifically, derivatives with 4-trifluoromethyl or 6-bromo substituents have been created, with the former exhibiting a significant Stokes shift. Despite this, both new coumarins displayed low fluorescence quantum yields (ϕf). The presence of a 4-trifluoromethyl substituent also made the 3-carboxamide group unusually prone to hydrolysis. Additional bromination of ethyl 7-diethylaminocoumarin-3-carboxylate led to various bromo derivatives, with the 8-bromo-7-monoethylamino compound showing a ϕf 100-fold greater than its diethylamino analogue. Fluorescence lifetime measurements support the twisted intramolecular charge transfer (TICT) model as an explanation for these differences in ϕf .

科学研究应用

荧光生物传感

MDCC 由于其在特定波长激发下发出光的特性而被用作荧光生物传感装置。 该特性在检测和测量生物物质方面尤为有用 .

酶促反应中的实时测量

当与突变型磷酸结合蛋白偶联时,this compound 可作为一种实时测量工具,用于测量酶促反应过程中无机磷酸的释放。 该应用对于理解酶功能的动力学和机制至关重要 .

分子内荧光共振能量转移 (FRET) 实验

This compound 用于 FRET 实验,以研究蛋白质折叠、构象变化和相互作用。 FRET 是一种可以提供有关两个荧光分子接近程度信息的技術,这对于研究分子动力学非常有价值 .

用于蛋白质标记的硫醇反应探针

作为一种硫醇反应探针,this compound 用于蛋白质标记。 该应用对于跟踪和观察各种生物系统中的蛋白质至关重要,有助于可视化蛋白质的位置和运动 .

开发针对无机磷酸的特定探针

This compound 已被用于制备针对无机磷酸的特定探针。 这些探针对于研究涉及磷酸基团的代谢途径和酶活性至关重要 .

用于荧光分析的生物试剂

This compound 具有高纯度和适合荧光,是一种宝贵的生物试剂,适用于各种荧光分析。 这些分析在生物化学和分子生物学研究中至关重要,用于分析细胞功能和结构 .

酶抑制剂研究

This compound 对磷酸释放的敏感性使其成为研究潜在酶抑制剂影响的极佳工具。 通过监测这些抑制剂存在下的酶活性,研究人员可以开发新的药物和治疗方法 .

药物研究

在药物研究中,this compound 的荧光特性被用于研究药物与蛋白质的相互作用。 该应用对于药物设计和理解药物在分子水平上的作用机制至关重要 .

作用机制

安全和危害

The compound is classified as Acute Tox. 4 Oral according to the GHS classification . The hazard statement is H302, which means it is harmful if swallowed . The precautionary statements include P264 (wash skin thoroughly after handling), P270 (do not eat, drink or smoke when using this product), P301+P312 (if swallowed: call a poison center or doctor/physician if you feel unwell), and P330 (rinse mouth) .

未来方向

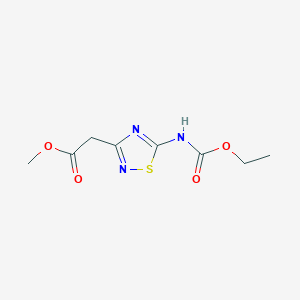

7-Diethylamino-3-[N-(2-maleimidoethyl)carbamoyl]coumarin is utilized for intramolecular fluorescence energy transfer (FRET) experiments . It has been used for preparing specific probes for inorganic phosphate . These applications suggest potential future directions in the field of fluorescence-based biological sensing and protein labeling.

属性

IUPAC Name |

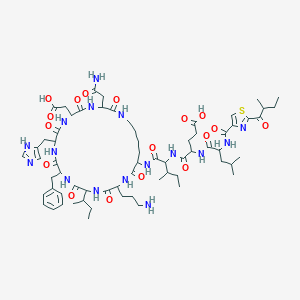

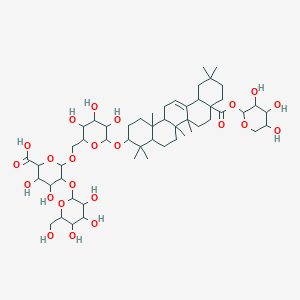

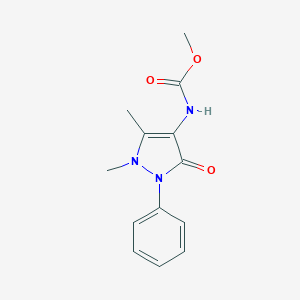

7-(diethylamino)-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]-2-oxochromene-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O5/c1-3-22(4-2)14-6-5-13-11-15(20(27)28-16(13)12-14)19(26)21-9-10-23-17(24)7-8-18(23)25/h5-8,11-12H,3-4,9-10H2,1-2H3,(H,21,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXQPRUQVJIJUEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)NCCN3C(=O)C=CC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80166097 | |

| Record name | N-(2-(1-Maleimidyl)ethyl)-7-(diethylamino)coumarin-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80166097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

383.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

156571-46-9 | |

| Record name | N-(2-(1-Maleimidyl)ethyl)-7-(diethylamino)coumarin-3-carboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156571469 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2-(1-Maleimidyl)ethyl)-7-(diethylamino)coumarin-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80166097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Diethylamino-3-[N-(2-maleimidoethyl)carbamoyl]coumarin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How is MDCC used to study Marek's Disease?

A1: this compound is not a therapeutic agent for Marek's Disease. It serves as a tool in research, specifically in studying the kinetics of Dihydrofolate Reductase (DHFR), an enzyme crucial for DNA synthesis and a target for anti-cancer drugs. [] By attaching this compound to a modified DHFR, researchers can track conformational changes in the enzyme upon binding to inhibitors, providing insights into drug-target interactions. []

Q2: Does this compound directly interact with the Marek's Disease Virus (MDV)?

A2: The provided research does not indicate a direct interaction between this compound and MDV.

Q3: What is the molecular formula and weight of this compound?

A3: While the provided research does not explicitly state the molecular formula and weight of this compound, its full chemical name, 7-Diethylamino-3-[N-(2-maleimidoethyl)carbamoyl]coumarin, allows for their calculation based on the constituent atoms.

Q4: How does this compound perform as a fluorescent probe?

A4: this compound exhibits changes in its fluorescence properties upon binding to specific targets. This property is leveraged to monitor dynamic interactions in proteins, such as conformational changes in DHFR. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。